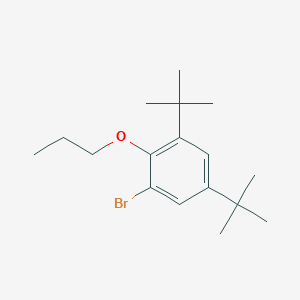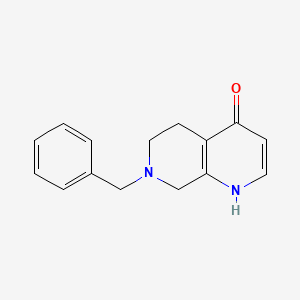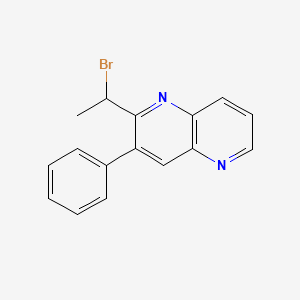![molecular formula C17H18Si B8668026 ([1,1'-Biphenyl]-3-ylethynyl)trimethylsilane CAS No. 918540-87-1](/img/structure/B8668026.png)
([1,1'-Biphenyl]-3-ylethynyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
([1,1’-Biphenyl]-3-ylethynyl)trimethylsilane: is an organosilicon compound that features a biphenyl group attached to a trimethylsilane group via an ethynyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-3-ylethynyl)trimethylsilane typically involves the Sonogashira coupling reaction. This reaction is performed between a halogenated biphenyl compound and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for ([1,1’-Biphenyl]-3-ylethynyl)trimethylsilane are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: ([1,1’-Biphenyl]-3-ylethynyl)trimethylsilane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) can be used to remove the trimethylsilyl group.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: ([1,1’-Biphenyl]-3-ylethynyl)trimethylsilane is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: While specific biological applications are not well-documented, organosilicon compounds in general have been explored for their potential use in drug delivery systems and as bioactive agents. The biphenyl group is known for its biological activity, which could be leveraged in medicinal chemistry.
Industry: In the industrial sector, ([1,1’-Biphenyl]-3-ylethynyl)trimethylsilane can be used in the production of advanced materials, including polymers and electronic components. Its ability to undergo various chemical modifications makes it a versatile intermediate in the synthesis of high-performance materials.
Mecanismo De Acción
The mechanism by which ([1,1’-Biphenyl]-3-ylethynyl)trimethylsilane exerts its effects is largely dependent on the specific reactions it undergoes. In general, the ethynyl group can participate in various chemical transformations, leading to the formation of new bonds and functional groups. The biphenyl group can interact with molecular targets through π-π stacking interactions, which are important in many biological and chemical processes.
Comparación Con Compuestos Similares
- ([1,1’-Biphenyl]-4-ylethynyl)trimethylsilane
- ([1,1’-Biphenyl]-2-ylethynyl)trimethylsilane
- ([1,1’-Biphenyl]-3-ylethynyl)triethylsilane
Comparison: ([1,1’-Biphenyl]-3-ylethynyl)trimethylsilane is unique due to the position of the ethynyl group on the biphenyl ring, which can influence its reactivity and the types of products formed in chemical reactions. The trimethylsilane group provides stability and can be easily removed or substituted, making it a versatile intermediate in organic synthesis. Similar compounds with different substituents or positions of the ethynyl group may exhibit different reactivity and applications, highlighting the importance of structural variations in chemical behavior.
Propiedades
Número CAS |
918540-87-1 |
|---|---|
Fórmula molecular |
C17H18Si |
Peso molecular |
250.41 g/mol |
Nombre IUPAC |
trimethyl-[2-(3-phenylphenyl)ethynyl]silane |
InChI |
InChI=1S/C17H18Si/c1-18(2,3)13-12-15-8-7-11-17(14-15)16-9-5-4-6-10-16/h4-11,14H,1-3H3 |
Clave InChI |
LHQFWIGRLZMKBM-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CC(=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
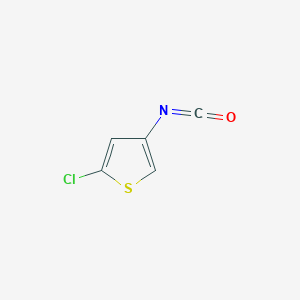
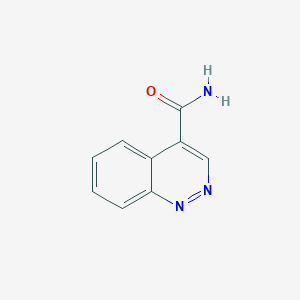
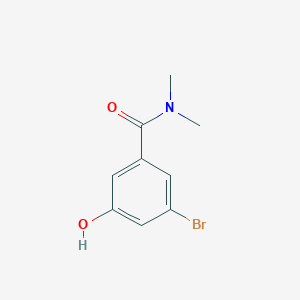
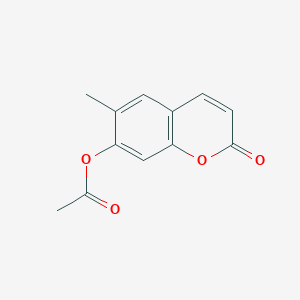
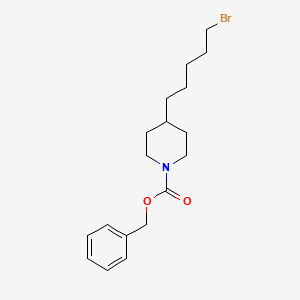
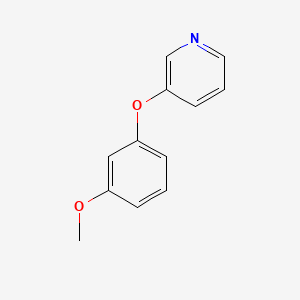
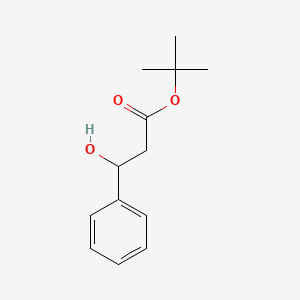
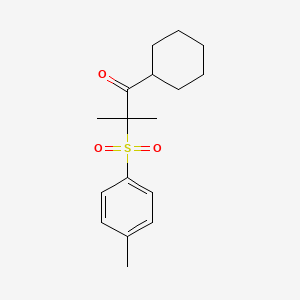

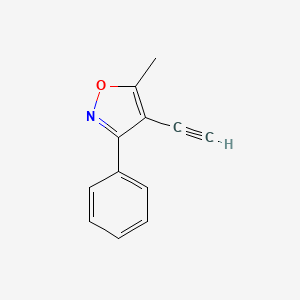
![1-[2-(4-Methoxyphenoxy)ethyl]piperidine-4-carboxamide](/img/structure/B8668011.png)
